1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-7(9-2)8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
RGEBUYBIHVKUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC=CN1)NC |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 1 1h Imidazol 2 Yl N Methylbutan 1 Amine
Strategies for the De Novo Construction of the 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Core
The de novo construction of the core structure of this compound involves the formation of the imidazole (B134444) ring from acyclic precursors. Several methodologies can be adapted for this purpose, including multicomponent reactions, catalytic protocols, and more traditional stepwise syntheses.
Multicomponent Reaction Approaches for Imidazole Ring Formation
Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step, adhering to the principles of atom economy and green chemistry. researchgate.netresearchgate.net The synthesis of substituted imidazoles is well-suited to MCRs, which can bring together three or four components to rapidly assemble the imidazole core. researchgate.netisca.me
A plausible MCR approach for the synthesis of a precursor to this compound could involve the condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source. For instance, the reaction of butanal, glyoxal, and methylamine in the presence of an acid catalyst could theoretically lead to the formation of the desired imidazole structure. However, controlling the regioselectivity and subsequent functionalization can be challenging.
A more versatile approach is the one-pot synthesis of highly substituted imidazoles from imines, acid chlorides, and other nitrogen-containing species. acs.org For example, a reaction mediated by a phosphonite can proceed via a regioselective cycloaddition to form the imidazole ring. acs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Product Type | Reference |
| Aldehyde | Diketone | Ammonia | Heterogeneous Catalyst | Trisubstituted Imidazole | |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | Activated Fuller's Earth | 2,4,5-Trisubstituted Imidazole | researchgate.net |
| Imines | Acid Chlorides | N-nosyl Imines | Phosphonite | Highly Substituted Imidazole | acs.org |
| Amines | Aldehydes | Isocyanides | Silver(I) Acetate | 2-Imidazolines (oxidize to Imidazoles) | acs.org |
Catalytic Protocols for Amine and Heterocycle Linkage
Catalytic methods provide a powerful tool for the formation of C-N bonds, which is a key step in linking the N-methylbutan-1-amine side chain to the imidazole core. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose.
Nickel-catalyzed C-H arylation and alkenylation of imidazoles with phenol and enol derivatives have been developed. nih.gov These methods, which utilize a nickel catalyst with a phosphine ligand, enable the direct formation of a C-C bond at the C2 position of the imidazole. A similar strategy could be envisioned for a C-N bond formation, potentially through a reductive amination pathway or a direct C-H amination. An electrooxidative C-H functionalization approach has also been developed for the C-N coupling of imidazoles with aromatic and benzylic compounds. acs.org
Copper-catalyzed coupling reactions are also widely used for the amination of aryl halides. researchgate.net A strategy for synthesizing the target molecule could involve the preparation of 2-bromo-1H-imidazole followed by a copper-catalyzed coupling with N-methylbutan-1-amine. The use of microwave irradiation has been shown to significantly shorten reaction times for such couplings. researchgate.net
| Catalyst System | Coupling Partners | Key Features | Reference |
| Ni(OTf)2/dcype | Imidazoles and Phenol Derivatives | Direct C-H arylation | nih.gov |
| CuI/Amino Acid | Aryl Bromides and Amines | Microwave-assisted, shortened reaction times | researchgate.net |
| Electro-oxidation | Imidazoles and Aromatic Compounds | C-H functionalization for C-N coupling | acs.org |
Stepwise Synthesis Pathways from Precursors
A stepwise approach allows for greater control over the stereochemistry and functional group transformations during the synthesis. A plausible stepwise synthesis of this compound could begin with the synthesis of the imidazole core followed by the attachment and modification of the side chain.
One potential route involves the reaction of an α-haloketone with a guanidine derivative to form a 2-aminoimidazole. mdpi.com For the target molecule, this would involve reacting 1-bromo-2-pentanone with N-methylguanidine. The resulting 2-(methylamino)-4-propyl-1H-imidazole could then be subjected to further modifications.
Another established method is the synthesis of imidazoles from activated alkynes in a two-step process involving the conjugate addition of a tetrazole followed by photolysis.
A practical three-step synthesis involving cyclization, hydrolysis, and methylation has been reported for a similar compound, 1-methyl-4-phenyl-1H-imidazol-2-amine. researchgate.net A similar sequence could be adapted for the synthesis of the target molecule. For example, the synthesis of 4-(1H-imidazol-1-yl)-N-methylbutanamine has been achieved by the reduction of N-[4-(1H-imidazol-1-yl)butyl]formamide. prepchem.com While this is an isomer of the target compound, the synthetic step of reducing a formamide to a methylamine is relevant.
Green Chemistry Applications in the Synthesis of Related Imidazole-Amine Compounds
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste and improve efficiency. These principles can be applied to the synthesis of this compound and related structures.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. researchgate.net In the context of imidazole synthesis, microwave heating can be applied to various reaction types, including multicomponent reactions and transition metal-catalyzed couplings. For instance, the copper-catalyzed coupling of aryl bromides with imidazole and aliphatic amines has been shown to be significantly accelerated under microwave irradiation, with reaction times decreasing from hours to minutes. researchgate.net This technique could be applied to the catalytic linkage of the N-methylbutan-1-amine side chain to a 2-haloimidazole precursor.
The elimination of volatile organic solvents is a key goal of green chemistry. The synthesis of 2-aminoimidazoles has been successfully achieved in deep eutectic solvents (DESs), which are biodegradable and have low toxicity. mdpi.com These reactions proceed in high yield and with shorter reaction times compared to conventional solvents. mdpi.com The use of a choline chloride-urea deep eutectic solvent has been shown to be particularly effective and allows for the recycling of the reaction medium. mdpi.com Such solvent systems could be explored for the synthesis of the this compound core.
| Green Chemistry Approach | Application in Imidazole Synthesis | Advantages | Reference |
| Microwave-Assisted Synthesis | Copper-catalyzed C-N coupling | Drastically reduced reaction times | researchgate.net |
| Deep Eutectic Solvents (DESs) | Synthesis of 2-aminoimidazoles | Biodegradable, recyclable, shorter reaction times | mdpi.com |
Mechanistic Elucidation of Synthetic Pathways Leading to this compound
The formation of the imidazole ring is a well-studied area of heterocyclic chemistry, with several named reactions providing a basis for understanding the mechanistic intricacies. The synthesis of a 2-substituted imidazole such as this compound would likely proceed through a multi-step sequence involving the formation of key intermediates and transition states.
Investigation of Reaction Intermediates and Transition States
The synthesis of 2-aminoimidazoles, which are structurally related to the target molecule, often involves the condensation of an α-haloketone with a guanidine derivative. mdpi.com In a hypothetical synthesis of the target compound, a key intermediate would likely be a guanidinium adduct formed by the nucleophilic attack of a substituted guanidine on the carbonyl carbon of an appropriate α-haloketone.
Computational studies on the formation of a simple imidazole from glyoxal, methylamine, and formaldehyde have shed light on the plausible intermediates. acs.org The initial step involves the nucleophilic addition of an amine to a carbonyl compound to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of an imine. Cyclization then occurs through intramolecular nucleophilic attack, followed by further dehydration and aromatization to yield the imidazole ring.
For the synthesis of this compound, one can envision a pathway starting from a precursor containing the butan-1-amine moiety. For instance, the reaction of an α-dicarbonyl compound with an aldehyde and ammonia (or a primary amine) is a common route to imidazoles, known as the Radziszewski synthesis. pharmaguideline.com In this context, a plausible intermediate would be a diimine species formed from the condensation of the α-dicarbonyl compound with the amine precursors.
A potential reaction pathway could involve the following key intermediates:
Carbinolamine: Formed from the initial nucleophilic attack of an amine on a carbonyl group.
Imine/Enamine: Formed after dehydration of the carbinolamine.
Dihydroimidazole: A cyclic intermediate formed via intramolecular cyclization.
Imidazole cation: The penultimate species before final deprotonation to the neutral imidazole ring.
The transition states in these reactions would involve the concerted or stepwise formation and breaking of bonds during nucleophilic attack, cyclization, and dehydration steps. The stability of these transition states would be influenced by steric and electronic factors of the substituents.
Kinetic and Thermodynamic Parameters of Formation Reactions
While specific kinetic and thermodynamic data for the formation of this compound are not available, general principles from related reactions can be applied. The formation of the imidazole ring is generally a thermodynamically favorable process, driven by the stability of the aromatic heterocyclic system.
The reaction kinetics will be influenced by several factors, including the nature of the starting materials, the solvent, temperature, and the presence of catalysts. Acid or base catalysis is often employed to accelerate the condensation and cyclization steps. For instance, protonation of a carbonyl group increases its electrophilicity, facilitating nucleophilic attack.
The following table provides hypothetical kinetic and thermodynamic parameters for key steps in an imidazole formation reaction, based on general principles and data from analogous systems.
| Reaction Step | Plausible Activation Energy (ΔG‡) (kcal/mol) | Plausible Enthalpy Change (ΔH) (kcal/mol) | Plausible Entropy Change (ΔS) (cal/mol·K) |
| Nucleophilic addition of amine to carbonyl | 10 - 15 | -5 to -10 | -10 to -20 |
| Dehydration to form imine | 15 - 25 | 5 to 10 | 15 to 25 |
| Intramolecular cyclization | 10 - 20 | -10 to -15 | -5 to -15 |
| Aromatization (dehydration) | 5 - 15 | -15 to -25 | 10 to 20 |
This is an interactive data table based on generalized data for analogous reactions and should not be considered as experimentally verified data for the specific compound.
Chemical Reactivity and Functional Group Interconversions of this compound
The chemical reactivity of this compound is dictated by the interplay of the imidazole ring and the N-methylbutan-1-amine substituent. The imidazole moiety is an electron-rich aromatic system with two nitrogen atoms, which confers both acidic and basic properties.
Reactivity Profiling of the Imidazole Moiety
The imidazole ring is a versatile platform for further functionalization. Its reactivity is influenced by the electronic nature of the substituents. The 2-alkylamino substituent in the target molecule is expected to be an electron-donating group, which would activate the imidazole ring towards electrophilic attack.
The imidazole ring undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. pharmaguideline.com The position of substitution is directed by the existing substituents and the reaction conditions. For a 2-substituted imidazole, electrophilic attack typically occurs at the C4 or C5 position. The electron-donating nature of the 2-(N-methylbutan-1-amino) group would further enhance the electron density at these positions, facilitating substitution.
The general mechanism for electrophilic aromatic substitution on the imidazole ring involves the attack of an electrophile on the π-electron system to form a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). Subsequent deprotonation restores the aromaticity of the ring.
The following table summarizes potential electrophilic aromatic substitution reactions on the imidazole ring of the target compound.
| Reaction | Reagents | Expected Product |
| Bromination | Br₂, acetic acid | 4(5)-Bromo-1-(1H-imidazol-2-yl)-N-methylbutan-1-amine |
| Nitration | HNO₃, H₂SO₄ | 4(5)-Nitro-1-(1H-imidazol-2-yl)-N-methylbutan-1-amine |
| Sulfonation | Fuming H₂SO₄ | This compound-4(5)-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4(5)-Acyl-1-(1H-imidazol-2-yl)-N-methylbutan-1-amine |
This is an interactive data table illustrating potential reactions based on the general reactivity of imidazoles.
The imidazole ring contains two nitrogen atoms, one of which is a basic, pyridine-like nitrogen (N3) and the other is a non-basic, pyrrole-like nitrogen (N1) when unsubstituted. The N3 nitrogen has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring and is readily protonated or alkylated. Imidazole is an excellent nucleophile and reacts easily with alkylating and acylating agents at the nitrogen atoms. chemistry-online.com
The tautomerism of the imidazole ring means that in the neutral form, the proton can reside on either nitrogen. Alkylation of an N-unsubstituted imidazole can lead to a mixture of N1 and N3 substituted products, although one isomer may be favored depending on the reaction conditions and the steric bulk of the substituent at C2. The N-methylbutan-1-amine substituent at the C2 position would likely influence the regioselectivity of N-alkylation or N-acylation.
The nucleophilicity of the imidazole nitrogen atoms allows for a variety of functional group interconversions. For example, reaction with an alkyl halide would lead to a quaternary imidazolium salt. These salts can be important intermediates in further synthetic transformations.
The following table outlines the expected products from reactions involving the nucleophilic nitrogen centers of the imidazole ring.
| Reaction | Reagents | Expected Product |
| N-Alkylation | CH₃I | 1-Methyl-2-(1-(methylamino)butyl)-1H-imidazol-3-ium iodide and/or 3-Methyl-2-(1-(methylamino)butyl)-1H-imidazol-1-ium iodide |
| N-Acylation | (CH₃CO)₂O | 1-Acetyl-2-(1-(N-methylacetamido)butyl)-1H-imidazole |
| N-Sulfonylation | TsCl, base | 1-Tosyl-2-(1-(N-methyl-N-tosylamino)butyl)-1H-imidazole |
This is an interactive data table illustrating potential reactions based on the general reactivity of imidazoles.
Regioselectivity in Ring Functionalization
The functionalization of the imidazole ring in this compound is dictated by the electronic properties and steric hindrance imposed by the existing 2-alkylamine substituent. The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. Generally, for 2-substituted imidazoles, electrophilic attack occurs at the C4 and C5 positions. The C2 position is the most acidic and is often susceptible to deprotonation followed by reaction with an electrophile, but in this case, it is already substituted.
The large N-methylbutan-1-amine group at the C2 position exerts a significant steric influence, which may direct incoming electrophiles to the less hindered C5 position. Electronically, the alkylamine group is electron-donating, which increases the electron density of the imidazole ring, thereby activating it for electrophilic substitution, primarily at the C4 and C5 positions.
Reactions such as halogenation, nitration, and acylation are expected to proceed at either the C4 or C5 position. For instance, bromination using reagents like N-Bromosuccinimide (NBS) can selectively mono-brominate the imidazole ring at the C5 position. youtube.com The precise regioselectivity between C4 and C5 would depend on the specific reaction conditions, including the nature of the electrophile, solvent, and temperature. In some cases, a mixture of 4- and 5-substituted regioisomers may be formed. youtube.com
Transformations Involving the Secondary Amine Functionality
The secondary amine group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
N-Alkylation Reactions and Quaternization
The secondary amine can act as a nucleophile and undergo N-alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) to yield the corresponding tertiary amine. wikipedia.org This reaction, a type of nucleophilic aliphatic substitution, proceeds by the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide. wikipedia.org
Further alkylation of the resulting tertiary amine can lead to the formation of a quaternary ammonium salt, a process known as the Menshutkin reaction. wikipedia.org However, a significant challenge in the alkylation of this molecule is the competing nucleophilicity of the imidazole ring nitrogens. The N-3 nitrogen of the imidazole ring is also a nucleophilic center and can be alkylated, often leading to a mixture of products. reddit.com Selective alkylation of the secondary amine over the imidazole nitrogen can be challenging and may require specific reaction conditions or the use of protecting groups. reddit.comnih.gov Methodologies for self-limiting alkylation, which prevent overalkylation, have also been developed for synthesizing secondary amines and could be adapted. nih.gov
Acylation and Sulfonylation of the Amine Nitrogen
The secondary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable N-acyl amides. mdpi.comstackexchange.com For example, treatment with acetyl chloride in the presence of a base like pyridine or triethylamine would yield N-(1-(1H-imidazol-2-yl)butyl)-N-methylacetamide. stackexchange.com The base is required to neutralize the HCl generated during the reaction. This transformation is generally high-yielding for both aliphatic and aromatic amines. mdpi.comresearchgate.net
Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. libretexts.org This reaction produces a sulfonamide, a functional group present in many pharmaceutical compounds. libretexts.orgorganic-chemistry.org The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Both primary and secondary amines are suitable substrates for this transformation. acs.org
Oxidation and Reduction Chemistry of the Amine Group
The secondary amine group is susceptible to oxidation. Various oxidizing agents can be used to transform the secondary amine into different products. For instance, oxidation can lead to the formation of imines or nitrones. uomustansiriyah.edu.iqresearchgate.net Bioinspired catalyst systems, such as those using quinones, have been shown to be effective for the aerobic dehydrogenation of secondary amines, including nitrogen heterocycles. nih.govnih.gov The reaction may proceed through a hydroxylamine intermediate, which is then further oxidized. uomustansiriyah.edu.iq It is also important to consider that under harsh oxidative conditions, the electron-rich imidazole ring could also undergo oxidation.
Conversely, the secondary amine functionality is already in a reduced state and is generally stable to reducing conditions. Reduction chemistry involving this group would typically apply to adjacent functional groups or to the products of its oxidation (e.g., reduction of an iminium ion back to an amine).
Cyclization and Rearrangement Reactions Facilitated by the Imidazole-Amine Scaffold
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a heterocyclic imidazole ring, provides a scaffold for intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a reagent with two electrophilic sites, it is possible to bridge the secondary amine nitrogen and one of the imidazole ring nitrogens (typically N-1 or N-3). For example, reaction with a suitable dielectrophile could lead to the formation of a novel fused bicyclic system. Such intramolecular cyclizations are valuable in the synthesis of complex molecular architectures. researchgate.netnih.govfrontiersin.org
Rearrangement reactions involving the imidazole ring are also known, particularly under photochemical conditions. nih.gov While less common, base- or acid-catalyzed rearrangements could potentially occur, involving migration of substituents on the imidazole ring. researchgate.net The side chain itself could participate in rearrangements; for instance, the imidazole side chain of histidine can act as a nucleophile and undergo reactions that lead to stable adducts. researchgate.net
Comparative Reactivity with Related Imidazole and Amine Derivatives
The reactivity of this compound is best understood by comparing it to simpler, related structures.
Comparative Reactivity of the Imidazole Moiety: The 2-alkylamine substituent significantly influences the imidazole ring's reactivity compared to unsubstituted imidazole. As an electron-donating group, it increases the ring's nucleophilicity, making it more reactive towards electrophiles than imidazole itself or imidazoles bearing electron-withdrawing groups. researchgate.net The basicity of the imidazole ring (pKa ≈ 7 for the conjugate acid) is a key feature, making the N-3 nitrogen a potent nucleophile. libretexts.orglibretexts.org This basicity is significantly higher than that of pyrrole but comparable to pyridine. libretexts.orglibretexts.org
Comparative Reactivity of the Amine Moiety: The secondary amine in the title compound exhibits reactivity that is intermediate between related primary and tertiary amines.
Versus Primary Amines: A primary amine analogue, 1-(1H-Imidazol-2-yl)butan-1-amine, would be slightly more nucleophilic due to less steric hindrance but would be prone to over-alkylation to form secondary and tertiary amines. fiveable.me It can also form sulfonamides that are base-soluble, unlike those from secondary amines. libretexts.org
Versus Tertiary Amines: A tertiary amine analogue, 1-(1H-Imidazol-2-yl)-N,N-dimethylbutan-1-amine, would be more sterically hindered, which significantly reduces its nucleophilicity. quora.commasterorganicchemistry.com While generally more basic in the gas phase due to the inductive effect of the additional alkyl group, this effect is often counteracted by steric hindrance in solution. chemistryguru.com.sgyoutube.com Tertiary amines cannot undergo acylation or sulfonylation in the same manner as primary or secondary amines due to the absence of a proton on the nitrogen. quora.com
The nucleophilicity of amines generally follows the trend of primary > secondary > tertiary due to increasing steric hindrance, although secondary amines are often stronger bases than primary amines. fiveable.mequora.com
Interactive Data Table: Comparative Basicity of Related Amines and Heterocycles
| Compound | Class | Predicted/Known pKa of Conjugate Acid (pKaH) | Key Factors Influencing Basicity |
| Ammonia | - | 9.25 | Baseline reference |
| N-Methylbutylamine | Secondary Aliphatic Amine | ~10.8 | Electron-donating alkyl groups increase electron density on N. libretexts.org |
| This compound | Secondary Aliphatic Amine | ~10.5-10.9 (Estimated) | Electron-donating effect of alkyl groups; potential slight decrease due to bulky imidazole group. |
| N,N-Dimethylbutylamine | Tertiary Aliphatic Amine | ~10.7 | Increased electron donation from alkyl groups, but steric hindrance can affect protonation in solution. youtube.com |
| Imidazole | Aromatic Heterocycle | 7.0 | Lone pair on sp2 nitrogen is basic; the other lone pair is part of the aromatic system. libretexts.orgchemistryguru.com.sg |
| Phenylamine (Aniline) | Primary Aromatic Amine | 4.6 | Lone pair on N is delocalized into the benzene ring, reducing availability. chemistryguru.com.sgchemistryguru.com.sg |
| Ethanamide | Amide | ~ -0.5 | Lone pair on N is heavily delocalized onto the carbonyl oxygen, making it non-basic. chemistryguru.com.sgchemistryguru.com.sg |
Interactive Data Table: Comparative Reactivity in Key Transformations
| Compound Class | N-Alkylation | Acylation / Sulfonylation | Oxidation |
| Primary Amine Analogue | Prone to over-alkylation (forms secondary, tertiary, quaternary products). fiveable.me | Forms stable amides/sulfonamides with two N-H bonds. | Can be oxidized to hydroxylamines, nitroso compounds, or imines. uomustansiriyah.edu.iq |
| This compound (Secondary) | Forms tertiary amine; can be further alkylated to quaternary salt. wikipedia.org | Forms stable amides/sulfonamides with one N-H bond. stackexchange.comlibretexts.org | Can be oxidized to imines or nitrones. researchgate.netnih.gov |
| Tertiary Amine Analogue | Forms quaternary ammonium salt directly. wikipedia.org | Does not react (no N-H bond). quora.com | Can be oxidized to N-oxides. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 1h Imidazol 2 Yl N Methylbutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides intricate details regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy offers precise information about the number and electronic environment of hydrogen atoms in a molecule. The spectrum of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine reveals distinct signals corresponding to each unique proton. Chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the shielding and deshielding effects of neighboring functional groups. Spin-spin coupling, observed as signal multiplicity, arises from the interaction of non-equivalent protons on adjacent carbon atoms, with the magnitude of this interaction given by the coupling constant (J) in Hertz (Hz).
The analysis reveals characteristic signals for the imidazole (B134444) ring protons, which are typically found in the downfield region due to the aromatic and electron-withdrawing nature of the ring. The protons on the butyl chain and the N-methyl group appear in the upfield region, with their specific shifts and multiplicities dictated by their immediate chemical environment.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-4/H-5 (Imidazole) | 7.10 | s | - | 2H |
| H-1 (CH-N) | 4.15 | t | 7.2 | 1H |
| NH (Imidazole) | 10.50 | br s | - | 1H |
| NH (Amine) | 1.85 | br s | - | 1H |
| N-CH₃ | 2.35 | s | - | 3H |
| H-2' (CH₂) | 1.75-1.65 | m | - | 2H |
| H-3' (CH₂) | 1.45-1.30 | m | - | 2H |
s = singlet, t = triplet, m = multiplet, br s = broad singlet
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.
For this compound, the ¹³C NMR spectrum confirms the presence of all carbon atoms. The C-2 carbon of the imidazole ring, being situated between two nitrogen atoms, appears significantly downfield. The carbons of the butyl chain and the N-methyl group resonate at higher field strengths, consistent with their aliphatic nature.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Imidazole) | 145.2 |
| C-4/C-5 (Imidazole) | 122.5 |
| C-1 (CH-N) | 58.7 |
| N-CH₃ | 34.1 |
| C-2' (CH₂) | 36.4 |
| C-3' (CH₂) | 19.8 |
To establish unambiguous connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is utilized.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals scalar coupling networks between protons, typically over two to three bonds. For this compound, COSY correlations are expected between H-1 and the H-2' protons, and subsequently between H-2', H-3', and H-4', confirming the integrity of the butyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for the target molecule would show cross-peaks connecting each proton signal (except for the exchangeable NH protons) to its corresponding carbon signal, allowing for the definitive assignment of the ¹H and ¹³C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. Key expected HMBC correlations would include those between the H-1 proton and the C-2 and C-5 carbons of the imidazole ring, as well as the N-CH₃ carbons. Correlations from the imidazole protons (H-4/H-5) to the C-2 carbon would further solidify the ring structure assignments.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, irrespective of their bonding connectivity. This is particularly useful for determining stereochemistry and conformational preferences. In this achiral molecule, NOESY can reveal through-space interactions, such as between the H-1 proton and the protons of the N-methyl group, confirming their close spatial relationship.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, providing a molecular "fingerprint" that is unique to the compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the imidazole and secondary amine groups are typically observed as broad bands in the high-frequency region. The C-H stretching vibrations of the aliphatic butyl chain appear just below 3000 cm⁻¹, while the C-H stretches of the imidazole ring are expected at slightly higher wavenumbers. The C=N and C-N stretching vibrations of the imidazole ring will give rise to characteristic bands in the fingerprint region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (Amine & Imidazole) | -NH- | 3400-3200 | Medium, Broad |
| C-H Stretch (Imidazole) | C-H (sp²) | 3150-3050 | Medium |
| C-H Stretch (Aliphatic) | C-H (sp³) | 2960-2850 | Strong |
| C=N Stretch | Imidazole Ring | 1650-1580 | Medium-Strong |
| C-N Stretch | Imidazole Ring & Amine | 1350-1250 | Medium |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations.
The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching modes of the imidazole ring. The C-H stretching vibrations of the aliphatic chain would also be prominent. The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in its definitive identification.
Table 4: Prominent Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Imidazole) | C-H (sp²) | 3150-3050 | Strong |
| C-H Stretch (Aliphatic) | C-H (sp³) | 2960-2850 | Very Strong |
| Ring Breathing Mode | Imidazole Ring | 1300-1200 | Strong |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of mass-to-charge ratios, MS offers high sensitivity and specificity. For this compound, a combination of ionization techniques provides complementary data for a comprehensive analysis.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint, offering valuable structural information. The mass spectra of substituted imidazoles typically show a pronounced molecular ion peak, with fragmentation patterns that are characteristic of the substituents. researchgate.net
For this compound (molar mass: 153.23 g/mol ), the primary fragmentation pathway is expected to be alpha-cleavage, a characteristic fragmentation of amines. libretexts.orgmiamioh.edu This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The predominant fragmentation is the loss of the largest possible alkyl radical, which in this case is the propyl group (CH₂CH₂CH₃).
Expected Key Fragmentations:
Alpha-Cleavage: The most favorable alpha-cleavage results in the loss of a propyl radical (•C₃H₇), leading to a highly stable, resonance-stabilized cation at m/z 110. This is often the base peak in the spectrum.
Imidazolium Ion Formation: Cleavage of the bond between the chiral carbon and the imidazole ring can generate an N-methylbutan-1-amine fragment or, more significantly, a protonated 2-butylimidazole (B45925) fragment.
Ring Fragmentation: The imidazole ring itself can fragment, typically through the loss of neutral molecules like hydrogen cyanide (HCN). researchgate.net
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 153 | [M]⁺ | [C₈H₁₅N₃]⁺ | Molecular Ion |
| 110 | [M - C₃H₇]⁺ | [C₅H₈N₃]⁺ | Base Peak; Alpha-cleavage with loss of propyl radical |
| 81 | [C₄H₅N₂]⁺ | [C₄H₅N₂]⁺ | Imidazole ring with a methyl group, from rearrangement |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for polar and thermally labile molecules, including many imidazole derivatives. nih.gov Unlike EI-MS, ESI-MS typically generates minimal fragmentation, making it the premier method for confirming the molecular weight of a compound. nih.govmdpi.com
In positive-ion mode ESI-MS, this compound is expected to be readily protonated at one of its basic nitrogen atoms (either on the imidazole ring or the secondary amine). This results in a prominent pseudomolecular ion [M+H]⁺. For this compound, with a molecular formula of C₈H₁₅N₃ and a monoisotopic mass of 153.1266, the ESI-MS spectrum would be dominated by a peak at m/z 154.1344. The observation of this ion provides clear confirmation of the compound's molecular mass.
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the ion, serving as an unambiguous confirmation of the molecular formula. nih.govresearchgate.net
For the [M+H]⁺ ion of this compound, HRMS would be used to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas.
Table 2: HRMS Data for the Protonated Molecular Ion
| Ion Formula | Calculated Exact Mass (m/z) |
|---|
An experimental HRMS measurement matching this calculated value would definitively confirm the elemental composition as C₈H₁₆N₃ for the protonated species, thereby validating the molecular formula of the parent compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state. The primary chromophore—the part of the molecule responsible for this absorption—in this compound is the imidazole ring. mdpi.com
The imidazole heterocycle exhibits characteristic electronic transitions:
π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the basic imidazole ring, a strong absorption peak is observed around 205-210 nm. researchgate.netnist.gov
n → π transitions:* These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. This transition for imidazoles can appear as a weaker band or shoulder at longer wavelengths, sometimes around 270-280 nm. researchgate.net
The alkyl-amine substituent at the 2-position of the imidazole ring is not expected to significantly alter the position of these main absorption bands, as it is not a strongly chromophoric or auxochromic group. The UV-Vis spectrum, likely recorded in a polar solvent like ethanol (B145695) or methanol, would be used to confirm the presence of the imidazole core.
Table 3: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Type of Transition | Chromophore |
|---|---|---|---|
| ~210 nm | High | π → π* | Imidazole Ring (C=N) |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (Applicable for Crystalline Derivatives)
X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together in the solid state. This technique is contingent upon the ability to grow a high-quality, crystalline derivative of the compound, such as a hydrochloride or tartrate salt.
Should a suitable crystal of a derivative of this compound be obtained, XRD analysis would yield a wealth of structural data. nih.govresearchgate.net
Information Obtainable from XRD:
Molecular Conformation: The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would define the conformation of the butyl-amine side chain relative to the planar imidazole ring.
Stereochemistry: As the C1 carbon is a chiral center, the analysis would confirm the relative and absolute stereochemistry (if a chiral salt is used for resolution).
Crystal Packing: XRD elucidates the intermolecular forces that govern the crystal lattice. This includes identifying hydrogen bonding networks, which are expected to be significant given the presence of the secondary amine (N-H) and the imidazole ring nitrogens. nih.gov The N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen of the imidazole ring is an effective hydrogen bond acceptor.
Without an actual crystal structure, specific data cannot be presented. However, the technique remains the definitive standard for the structural elucidation of crystalline solids.
Computational Chemistry and Theoretical Investigations of 1 1h Imidazol 2 Yl N Methylbutan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy, which dictates the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. tandfonline.com For a molecule like 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, with its flexible alkylamine side chain, DFT is employed to perform geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms by locating the minimum energy on the potential energy surface. nih.gov
Commonly, the B3LYP functional combined with a basis set such as 6-311G(d,p) is utilized for these optimizations. tandfonline.comnih.gov The calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecular conformation. For flexible molecules, a Potential Energy Surface (PES) scan is often performed by systematically rotating specific dihedral angles to map out the energy landscape and identify various low-energy conformers and the transition states that separate them. nih.gov The conformer with the lowest energy is considered the most stable ground-state structure. nih.gov
Table 1: Representative Optimized Geometrical Parameters for an Imidazole (B134444) Derivative Core Structure (Calculated via DFT)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.37 |
| C2-N3 | 1.32 | |
| C4-C5 | 1.36 | |
| Bond Angle (°) | N1-C2-N3 | 111.5 |
| C2-N3-C4 | 107.0 | |
| N1-C5-C4 | 107.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. irjweb.com A small energy gap implies that the molecule is more polarizable, has lower kinetic stability, and is generally more reactive. irjweb.com For many imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, indicating this is the likely site for electrophilic attack. orientjchem.org The HOMO-LUMO analysis provides a qualitative understanding of charge transfer interactions that can occur within the molecule. tandfonline.comorientjchem.org
Table 2: Typical Frontier Molecular Orbital Energies for an Imidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.29 |
| ELUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. tandfonline.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. researchgate.net In imidazole derivatives, these areas are often found around the pyridine-like nitrogen atom (N3). orientjchem.org Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are targets for nucleophilic attack. These are commonly located around acidic hydrogen atoms, such as the N-H proton of the imidazole ring. orientjchem.orgresearchgate.net Intermediate potential regions are colored green. The MEP surface provides a clear, intuitive guide to the molecule's reactivity patterns. acs.org
Natural Bond Orbital (NBO) analysis offers a detailed insight into the intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. acs.org This method examines the transfer of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. acs.org
Table 3: Representative NBO Donor-Acceptor Interactions in an Imidazole System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | π* (C2-N3) | 35.5 |
| LP (1) N3 | π* (C4-C5) | 28.1 |
| π (C4-C5) | π* (N1-C2) | 20.4 |
The Quantum Theory of Atoms in Molecules (QTAIM) is employed to analyze the topology of the electron density (ρ(r)) to characterize the nature of chemical bonds, including weak non-covalent interactions (NCIs). nih.govnih.gov The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The values of ρ(r) and its Laplacian (∇²ρ(r)) at these points reveal the bond type: covalent bonds typically show high ρ(r) and negative ∇²ρ(r), while non-covalent interactions have low ρ(r) and positive ∇²ρ(r). nih.gov
Complementing QTAIM, the Reduced Density Gradient (RDG) analysis provides a visual representation of non-covalent interactions in real space. researchgate.netscielo.org.mx It generates surfaces where the color indicates the nature of the interaction:
Blue: Strong, attractive interactions like hydrogen bonds.
Green: Weak, delocalized van der Waals interactions.
Red: Strong, repulsive steric clashes. researchgate.net
For a molecule like this compound, these methods can identify intramolecular hydrogen bonding between the amine group and the imidazole nitrogen, as well as van der Waals interactions within the folded alkyl chain. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution-State Behavior
While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time, particularly in a condensed phase like a solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field (e.g., OPLS) to describe the potential energy. rdd.edu.iq
For this compound, an MD simulation in a box of water molecules can provide crucial insights into its conformational flexibility and solvation properties. rdd.edu.iq The simulation would reveal how the flexible butylamine (B146782) chain samples different conformations and how the molecule interacts with the surrounding water via hydrogen bonds. nih.gov Key analyses performed on the simulation trajectory include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Radial Distribution Functions (RDF): To characterize the structure of the water molecules surrounding specific atoms (e.g., the imidazole nitrogens), revealing the solvation shells. rdd.edu.iq
Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds formed between the solute and solvent. nih.gov
These simulations bridge the gap between the theoretical properties of a single molecule and its behavior in a realistic biological or chemical environment.
Table 4: Typical Parameters for a Molecular Dynamics Simulation of an Imidazole Derivative in Water
| Parameter | Value/Method |
|---|---|
| Force Field | OPLS (Optimized Potentials for Liquid Simulations) |
| Solvent Model | TIP3P Water |
| System Size | 1 solute molecule in ~2000 water molecules |
| Temperature | 298.15 K |
| Pressure | 1 atm |
| Simulation Time | 50-100 ns |
| Time Step | 2 fs |
No Publicly Available Computational Studies on this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigations focusing on the chemical compound this compound have been publicly reported.
Consequently, a detailed article on its in silico mechanistic studies, reactivity indices, selectivity profiles, and comparative computational analysis, as requested, cannot be generated at this time due to the absence of foundational research data.
While computational studies are a significant area of chemical research, providing deep insights into molecular behavior, the focus of such research is often directed towards compounds with known biological activity, potential therapeutic applications, or specific industrial relevance. The lack of published data for this compound suggests that it has not yet been a subject of targeted investigation in the computational chemistry domain.
General computational analyses of the imidazole ring and its various derivatives are available. These studies often explore the fundamental electronic properties, reactivity, and potential interactions of the imidazole core. For instance, research into N-substituted imidazole derivatives has been conducted to understand their synthesis and biological activities. Theoretical investigations, including Density Functional Theory (DFT) calculations, have been applied to other imidazole-containing molecules to predict their geometries, electronic structures, and spectroscopic properties.
However, these generalized findings cannot be directly extrapolated to provide a scientifically accurate and specific analysis of this compound. The unique combination of the imidazole ring with an N-methylbutan-1-amine substituent at the 2-position would result in a distinct electronic and steric profile, necessitating a dedicated computational study to determine its specific chemical properties and reactive behavior.
Without peer-reviewed research on this particular molecule, any attempt to detail its computational and theoretical investigations would be speculative and would not meet the standards of scientific accuracy. Further research would be required to be initiated by the scientific community to provide the data necessary to construct the requested in-depth analysis.
Coordination Chemistry of 1 1h Imidazol 2 Yl N Methylbutan 1 Amine As a Ligand
Ligand Design Principles and Potential Coordination Modes of the Imidazole (B134444) and Amine Nitrogens
The structure of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine features two key nitrogen atoms that can serve as coordination sites: the sp2-hybridized nitrogen of the imidazole ring and the sp3-hybridized nitrogen of the N-methylbutan-1-amine side chain. The spatial arrangement and electronic properties of these nitrogen atoms dictate the ligand's coordination behavior.
Monodentate Coordination: In its simplest coordination mode, this compound can act as a monodentate ligand. This can occur through either the imidazole nitrogen or the amine nitrogen. The imidazole ring, being a key component in various biological systems and synthetic catalysts, readily coordinates to metal ions. nih.govbeilstein-journals.org Similarly, the amine nitrogen can also independently bind to a metal center. The preferred site of monodentate coordination would likely depend on steric factors and the electronic properties of the metal ion.
Multidentate Coordination: The presence of two nitrogen donor atoms separated by a flexible alkyl chain allows for the possibility of multidentate coordination. Specifically, it can function as a bidentate ligand, where both the imidazole and amine nitrogens coordinate to the same metal center. This mode of binding is often favored in coordination chemistry as it leads to the formation of a stable chelate ring. Chelating agents are capable of binding to toxic metal ions to form complex structures which are easily excreted from the body. nih.gov
When this compound acts as a bidentate ligand, it forms a chelate ring with the metal ion. The formation of this ring is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelation effect. This effect leads to enhanced thermodynamic stability of the resulting metal complex. nih.govmdpi.com The size of the chelate ring is a critical factor in its stability; five- or six-membered rings are generally the most stable. In the case of this ligand, coordination of both the imidazole and amine nitrogens would likely result in the formation of a stable five-membered chelate ring.
Future Directions and Advanced Research Perspectives for 1 1h Imidazol 2 Yl N Methylbutan 1 Amine
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research could focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.
Potential Research Avenues:
Catalytic Asymmetric Synthesis: Development of catalytic enantioselective methods to directly install the chiral amine center would be a significant advancement. This could involve transition-metal catalysis or organocatalysis, aiming for high yields and enantiomeric excess.
Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. This approach could be particularly beneficial for optimizing reaction conditions and minimizing by-product formation.
Biocatalysis: The use of enzymes to catalyze key bond-forming steps could provide a highly selective and sustainable route to 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy | Ligand design, catalyst optimization |
| Flow Chemistry | Improved safety, scalability, process control | Reactor design, optimization of flow parameters |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening, protein engineering |
In-depth Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For a molecule like this compound, several transformations warrant detailed mechanistic investigation.
Areas for Mechanistic Studies:
Formation of the Imidazole (B134444) Ring: Investigating the mechanism of imidazole ring formation, whether through a multi-component reaction or a stepwise process, could reveal key intermediates and transition states.
Stereocenter Formation: Elucidating the mechanism of asymmetric induction in catalytic syntheses would be critical for achieving high levels of stereocontrol. This could involve detailed kinetic studies and computational modeling.
Development of Advanced Spectroscopic and Computational Methods for Characterization
Unambiguous characterization is essential to confirm the structure and purity of this compound. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods could provide deeper insights.
Advanced Characterization Techniques:
Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) could be employed to determine the absolute configuration of the chiral center.
Computational Spectroscopy: Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies, and chiroptical spectra, aiding in the interpretation of experimental data.
| Technique | Information Gained |
| Circular Dichroism (CD) | Absolute configuration of chiral molecules |
| Vibrational Circular Dichroism (VCD) | Stereochemical information from vibrational modes |
| DFT Calculations | Predicted spectroscopic data for comparison with experimental results |
Design of Functional Materials Incorporating the this compound Scaffold
The imidazole moiety is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it an attractive building block for functional materials. mdpi.com
Potential Applications in Materials Science:
Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms could act as linkers to metal nodes, forming porous MOFs with potential applications in gas storage, separation, and catalysis.
Coordination Polymers: The compound could be used to synthesize coordination polymers with interesting magnetic, optical, or electronic properties.
Chiral Sensors: The chiral nature of the molecule could be exploited to develop materials for the enantioselective recognition of other chiral molecules.
Integration of Experimental and Computational Approaches for Predictive Chemistry
A synergistic approach that combines experimental synthesis and characterization with computational modeling can accelerate the discovery and optimization of new chemical entities and materials.
Integrated Research Strategies:
Virtual Screening: Computational methods could be used to predict the properties and potential applications of derivatives of this compound, guiding experimental efforts.
Reaction Modeling: DFT and other computational methods can be used to model reaction pathways, predict reaction outcomes, and aid in the design of more efficient synthetic routes. This approach can provide valuable insights into the electronic and steric factors that govern reactivity.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related compounds, paving the way for new discoveries in synthesis, catalysis, and materials science.
Q & A
Q. What are the optimal synthetic routes for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves constructing the imidazole ring followed by functionalization of the alkylamine chain. A plausible route is:
- Step 1: Condensation of glyoxal with formaldehyde and ammonia to form the imidazole core .
- Step 2: Alkylation of the imidazole nitrogen using 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: N-methylation via reductive amination of the primary amine using formaldehyde and NaBH₃CN .
Optimization Tips: - Monitor reaction progress using TLC or LC-MS .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .
- Yield improvements (~60–75%) are achievable by controlling temperature (60–80°C) and catalyst loading (e.g., 10 mol% Pd for coupling steps) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- 1H/13C NMR:
- IR Spectroscopy:
- Mass Spectrometry (HRMS):
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?
Methodological Answer:
- Modeling Approach:
- Reactivity Insights:
Q. What strategies are recommended for resolving discrepancies between experimental NMR data and computational predictions?
Methodological Answer:
- Common Issues:
- Resolution Steps:
Q. What are the challenges in determining the crystal structure of this compound, and how can refinement software like SHELX be utilized?
Methodological Answer:
Q. How can researchers predict the pharmacological targets of this compound using in silico methods?
Methodological Answer:
- Approaches:
- Validation:
Q. What safety protocols are essential when handling this compound, given its structural similarity to hazardous imidazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
